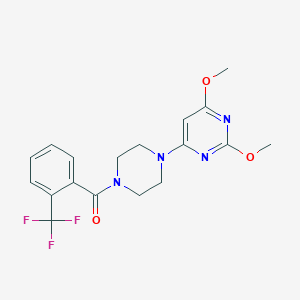

![molecular formula C17H20ClN3O3 B2533251 N-(2-chlorobenzyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 734539-93-6](/img/structure/B2533251.png)

N-(2-chlorobenzyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(2-chlorobenzyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is not directly detailed in the provided papers. However, similar compounds have been synthesized using related methods. For instance, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide involved the reaction of an aniline derivative with POCl3 in acetate . This suggests that the synthesis of this compound could potentially involve a similar reaction where a 2-chlorobenzylamine might react with an appropriate diacid or its derivative in the presence of a dehydrating agent like POCl3 to form the acetamide linkage.

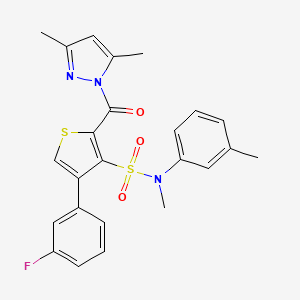

Molecular Structure Analysis

The molecular structure of the compound is likely complex, featuring a diazaspiro[4.5]decane ring system, which is a bicyclic structure containing nitrogen atoms. The presence of a 2,4-dioxo motif within this system indicates the presence of keto groups, which could influence the compound's reactivity and interactions. The structure of a related compound, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide, was elucidated using NMR and X-ray diffraction, indicating that similar techniques could be employed to determine the molecular structure of this compound .

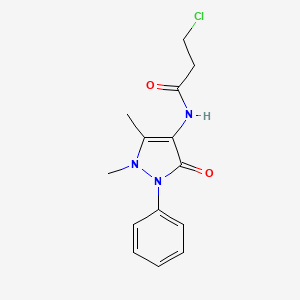

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the functional groups present in its structure. The acetamide moiety is known for its participation in various chemical reactions, such as hydrolysis to form acids and amines, or as a substrate in nucleophilic acyl substitution reactions. The diazaspiro[4.5]decane core could be involved in reactions typical of cyclic amines, such as alkylation or acylation. The keto groups could undergo reactions typical for carbonyl compounds, such as nucleophilic addition or condensation reactions.

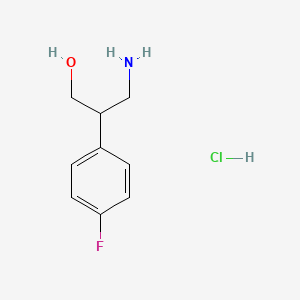

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of chloro and keto groups could affect its polarity, solubility in various solvents, and melting point. The bicyclic ring system could impart rigidity to the molecule, affecting its crystal structure and stability. The compound's spectroscopic properties, such as NMR and IR spectra, would be characteristic of its functional groups and molecular framework. The related compound N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide's structure was established using elemental analysis, high-resolution mass spectrometry, NMR, and IR spectroscopy , suggesting that similar analytical techniques would be relevant for the analysis of the physical and chemical properties of the compound .

Aplicaciones Científicas De Investigación

Scientific Research Applications of Novel Synthetic Compounds

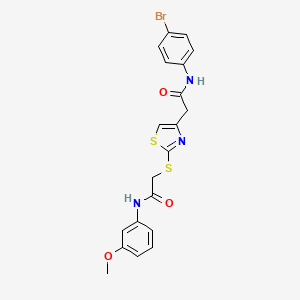

Novel synthetic compounds, including N-substituted benzamides and acetamides, are of significant interest in various fields of scientific research due to their potential pharmacological properties. For instance, the exploration of novel synthetic opioids like U-47700, developed initially by the Upjohn Company, highlights the ongoing efforts to identify compounds with therapeutic potential or to understand their mechanism of action and pharmacodynamics (Sharma et al., 2018).

Pharmacological Research

In pharmacological research, novel synthetic compounds are investigated for their potential as therapeutic agents. This involves studying their biological effects, mechanisms of action, and potential clinical applications. For example, the clinical and therapeutic implications of compounds like N-acetylcysteine (NAC) in treating psychiatric disorders, cystic fibrosis, and as an antioxidant highlight the diverse applications of synthetic compounds in medicine (Minarini et al., 2017; Guerini et al., 2022).

Environmental Toxicology

The environmental impact and toxicology of chemicals, including pharmaceuticals and herbicides, are crucial areas of research. Studies on compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and acetaminophen provide insights into the environmental persistence, potential toxicity, and degradation pathways of synthetic chemicals. These investigations are essential for understanding the ecological impact and for developing strategies to mitigate adverse effects on the environment and human health (Zuanazzi et al., 2020; Vo et al., 2019).

Propiedades

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O3/c18-13-7-3-2-6-12(13)10-19-14(22)11-21-15(23)17(20-16(21)24)8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-11H2,(H,19,22)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKZJYZDKYDBIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-(1S,2R,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B2533173.png)

![7-chloro-4-(2-chloro-6-fluorobenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2533176.png)

![{7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride](/img/structure/B2533178.png)

![N-(3,5-difluorophenyl)-N-(3-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2533181.png)

![2-amino-N-[(3,5-dichlorophenyl)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2533182.png)

![2-[2-(2-chloroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2533186.png)

![N-(2-methoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2533189.png)